Disperse Red 82
Overview
Description
Disperse Red 82, with the chemical formula C21H21N5O6, is a synthetic dye primarily used in the textile industry. It is known for its vibrant red color and is commonly used to dye synthetic fibers such as polyester. This compound is characterized by its azo and nitro functional groups, which contribute to its color properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Disperse Red 82 is synthesized through a series of chemical reactions involving diazotization and coupling processes. The synthesis typically starts with the diazotization of an aromatic amine, followed by coupling with a suitable coupling component to form the azo dye. The reaction conditions often involve acidic environments and controlled temperatures to ensure the stability and purity of the final product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale batch processes. The dye is produced in reactors where the diazotization and coupling reactions are carefully monitored. The final product is then purified through filtration and drying processes to obtain the dye in its powdered form. Additives such as dispersing agents may be used to enhance the dye’s solubility and stability during application .
Chemical Reactions Analysis
Types of Reactions: Disperse Red 82 undergoes various chemical reactions, including:
Oxidation: The azo group in this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The nitro group in the compound can be reduced to an amino group, altering the dye’s color properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Electrophilic reagents like halogens and sulfonic acids are employed under acidic or basic conditions.
Major Products Formed:
Oxidation Products: Various quinone derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Halogenated or sulfonated derivatives.
Scientific Research Applications
Disperse Red 82 has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of azo dye synthesis and degradation.
Biology: Employed in staining techniques for microscopic analysis of biological tissues.
Medicine: Investigated for its potential use in photodynamic therapy due to its light-absorbing properties.
Industry: Widely used in the textile industry for dyeing synthetic fibers, as well as in the production of colored plastics and inks
Mechanism of Action
The mechanism of action of Disperse Red 82 involves its interaction with synthetic fibers. The dye molecules penetrate the fibers and are held in place by physical forces such as Van der Waals interactions and hydrogen bonding. The azo and nitro groups in the dye contribute to its color properties by absorbing specific wavelengths of light, resulting in the characteristic red color .
Comparison with Similar Compounds
Disperse Red 9: Another azo dye with similar applications but different chemical structure.
Disperse Red 60: An anthraquinone-based dye with distinct color properties.
Disperse Red 11: A dye with similar functional groups but different molecular structure
Uniqueness of Disperse Red 82: this compound is unique due to its specific combination of azo and nitro groups, which provide distinct color properties and stability. Its versatility in various applications, from textile dyeing to scientific research, highlights its importance in the field of synthetic dyes .
Properties
IUPAC Name |
2-[N-(2-acetyloxyethyl)-4-[(2-cyano-4-nitrophenyl)diazenyl]anilino]ethyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O6/c1-15(27)31-11-9-25(10-12-32-16(2)28)19-5-3-18(4-6-19)23-24-21-8-7-20(26(29)30)13-17(21)14-22/h3-8,13H,9-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRMDKKJYMUDEJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCN(CCOC(=O)C)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6044642 | |
Record name | Disperse Red 82 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6044642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30124-94-8, 12223-42-6, 57608-82-9 | |
Record name | Disperse Red 82 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30124-94-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Disperse Red 82 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030124948 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzonitrile, 2-[2-[4-[bis[2-(acetyloxy)ethyl]amino]phenyl]diazenyl]-5-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Disperse Red 82 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6044642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzonitrile, 2-[2-[4-[bis[2-(acetyloxy)ethyl]amino]phenyl]diazenyl]-5-nitro | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.994 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Benzonitrile, 2-((4-(bis(2-(acetyloxy)ethyl)amino)phenyl)azo)-5-nitro- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DISPERSE RED 82 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/043XMP654U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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